BRL-15572

5-HT1D receptor Binding affinity Selectivity profiling

BRL-15572 hydrochloride is a research-grade selective h5-HT1D antagonist with ~60-fold selectivity over h5-HT1B (pKi=7.9). It exhibits minimal affinity for other receptors, making it the definitive tool for discriminating h5-HT1D-mediated responses in complex systems. Use with SB-216641 to assign functional responses or study neurotransmitter release. Supplied under GSK license for research use only.

Molecular Formula C25H28Cl2N2O
Molecular Weight 443.4 g/mol
CAS No. 1173022-77-9
Cat. No. B1662937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-15572
CAS1173022-77-9
Synonyms3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol
BRL 15572
BRL-15572
Molecular FormulaC25H28Cl2N2O
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H
InChIKeyKQGJIKWDFWLCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRL-15572 (CAS 1173022-77-9): A 60-Fold Selective h5-HT1D Antagonist for Serotonin Receptor Pharmacological Discrimination


BRL-15572 hydrochloride (CAS 1173022-77-9) is a synthetic small molecule that acts as a selective antagonist for the human serotonin 5-HT1D receptor [1]. It is a critical tool compound developed to enable unambiguous differentiation of 5-HT1D-mediated responses from those of the closely related 5-HT1B receptor subtype, a distinction that earlier generation non-selective ligands could not reliably provide [2]. Its primary utility lies in basic pharmacological research to dissect the roles of these receptor subtypes in various tissues and physiological processes [1][2].

Why BRL-15572 Cannot Be Substituted by Other 5-HT1B/1D Ligands: A Functional Selectivity Analysis


Generic substitution of BRL-15572 with other 5-HT1B/1D ligands like GR-127935 or ketanserin is not scientifically valid due to its unique, data-backed functional selectivity. While compounds like GR-127935 act as mixed antagonists at both 5-HT1B and 5-HT1D receptors [1], and others like ketanserin exhibit complex species- and assay-dependent activity [2], BRL-15572 provides a consistent and quantifiable 60-fold binding selectivity for h5-HT1D over h5-HT1B [3]. This selectivity translates into functional studies where BRL-15572 fails to block 5-HT1B-mediated responses (e.g., contraction of human temporal artery or inhibition of 5-HT release) at concentrations that fully block 5-HT1D responses [4][5]. Therefore, experiments requiring unambiguous determination of 5-HT1D receptor involvement necessitate the use of BRL-15572, as its differential activity profile is not replicated by less selective or functionally divergent alternatives.

Quantitative Differentiation of BRL-15572: Evidence-Based Selectivity and Functional Comparison Against Key Comparators


Binding Selectivity: 60-Fold Higher Affinity for h5-HT1D vs. h5-HT1B Compared to SB-216641's Inverse Profile

In direct head-to-head binding studies on human receptors expressed in CHO cells, BRL-15572 demonstrates a pKi of 7.9 for h5-HT1D receptors, which is 60-fold higher than its affinity for h5-HT1B receptors [1]. In stark contrast, the comparator compound SB-216641 exhibits a pKi of 9.0 for h5-HT1B receptors, with a 25-fold lower affinity for h5-HT1D receptors [1]. This reciprocal selectivity profile is the primary differentiator for these two tool compounds [1].

5-HT1D receptor Binding affinity Selectivity profiling

Functional Selectivity in Native Human Tissues: BRL-15572 Fails to Block 5-HT1B-Mediated Neurotransmitter Release Unlike SB-216641

In functional studies using human cerebral cortex slices, BRL-15572 at a high concentration of 2 µM (154 times its Ki at h5-HT1D receptors) failed to block or modify the 5-HT1B autoreceptor-mediated inhibition of [3H]5-HT release [1]. In the same experimental system, the comparator SB-216641 at a lower concentration of 0.1 µM (100 times its Ki at h5-HT1B receptors) effectively antagonized this response and even facilitated release when administered alone [1]. This demonstrates a clear functional selectivity in native human tissue.

Native tissue pharmacology Autoreceptor function Functional selectivity

Functional Selectivity in Vascular Tissue: BRL-15572 Does Not Block 5-HT1B-Mediated Contractions Unlike SB-224289

In isolated human temporal artery rings, sumatriptan (a 5-HT1B/1D agonist) evoked contractions with an EC50 of 170 nM [1]. These contractions were effectively antagonized by the 5-HT1B-selective antagonist SB-224289 at concentrations of 20 and 200 nM, but were completely resistant to blockade by BRL-15572 even at a high concentration of 500 nM [1]. This demonstrates that the contractile response is mediated exclusively by 5-HT1B receptors, and that BRL-15572 does not functionally interact with them.

Vascular pharmacology Ex vivo tissue bath Receptor subtype localization

Differential Functional Activity: Partial Agonism of BRL-15572 at h5-HT1D Receptors in High-Expression Systems

In functional [35S]GTPγS binding assays using CHO cell membranes expressing high levels of recombinant h5-HT1D receptors, BRL-15572 acts as a partial agonist with a pEC50 of 8.1 [1]. In contrast, it exhibits lower activity in the same system expressing h5-HT1B receptors [1]. This partial agonist activity is an important characteristic for researchers to consider, as it differs from a pure antagonist profile in high receptor reserve systems.

Functional assay GTPγS binding Partial agonism

Divergent In Vivo Pharmacological Effects: GR-127935 and SB-216641 Reversal Not Recapitulated by BRL-15572

In a conscious dog model of gastric accommodation, the facilitatory effect of the 5-HT1B/1D agonist sumatriptan was fully reversed by the antagonists GR-127935 (a mixed 5-HT1B/1D antagonist) and SB-216641 (a 5-HT1B-selective antagonist) [1]. In contrast, administration of BRL-15572 did not reverse the effect of sumatriptan [1]. This in vivo finding corroborates the ex vivo data, demonstrating that the physiological response is 5-HT1B-mediated and that BRL-15572 lacks functional activity at this receptor subtype in a complex, intact organism.

In vivo pharmacology Gastric accommodation Sumatriptan

Primary Research Applications for BRL-15572 Based on Quantitative Selectivity and Functional Data


Definitive Pharmacological Discrimination of h5-HT1B vs. h5-HT1D Receptors in Native Tissues

This is the core application for BRL-15572. As demonstrated by its 60-fold binding selectivity for h5-HT1D over h5-HT1B [1] and its failure to block 5-HT1B-mediated functions like neurotransmitter release in human cortex [2] or vascular contraction in human temporal artery [3], BRL-15572 is the essential tool for researchers aiming to definitively attribute a physiological or pharmacological response to either the 5-HT1B or 5-HT1D receptor. It is optimally used in parallel with the 5-HT1B-selective antagonist SB-216641 to provide a reciprocal, evidence-based determination of receptor subtype involvement in ex vivo tissue bath, superfusion, or synaptosomal studies.

Validation of In Vivo 5-HT1D Receptor Function Using Negative Control Paradigms

When investigating a physiological response suspected to be 5-HT1D-mediated in animal models, BRL-15572 serves as a critical negative control for ruling out 5-HT1B receptor involvement. As shown in the conscious dog model of gastric accommodation, where the effects of sumatriptan were reversed by GR-127935 and SB-216641 but not by BRL-15572 [4], the compound's lack of effect in a given in vivo assay provides strong evidence against a 5-HT1B mechanism. This application is essential for translational pharmacology studies aiming to validate target engagement and mechanism of action for novel serotonergic therapeutics.

Functional Characterization of 5-HT1D Receptor-Mediated Heteroreceptor Modulation

BRL-15572 has been specifically validated as a preferential antagonist at native h5-HT1D heteroreceptors, as demonstrated by its ability to block 5-HT-induced inhibition of noradrenaline release in human atrial appendages, a response unaffected by the 5-HT1B antagonist SB-216641 [2]. This makes BRL-15572 the compound of choice for studies focused on elucidating the role of 5-HT1D heteroreceptors in modulating the release of other neurotransmitters, such as noradrenaline or glutamate [5], across various tissue types.

Compound Profiling and Counter-Screening in Drug Discovery

In drug discovery programs targeting serotonergic pathways for conditions like migraine or neuropsychiatric disorders, BRL-15572 is an indispensable reference standard for selectivity profiling. Its well-characterized activity, including its 60-fold selectivity window and its partial agonist behavior in high-expression [35S]GTPγS assays (pEC50 = 8.1) [1], allows for robust benchmarking of novel compounds. Screening new chemical entities against BRL-15572's profile helps identify unintended off-target activity at 5-HT1B receptors and contextualizes the functional consequences of engaging the 5-HT1D receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRL-15572

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.